molecular formula C12H20N2OS B2659645 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one CAS No. 1859356-52-7

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one

Cat. No.: B2659645
CAS No.: 1859356-52-7
M. Wt: 240.37
InChI Key: IUDXBJKOZALGOS-UHFFFAOYSA-N
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Description

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is a complex organic compound with the molecular formula C15H21NO2S This compound features a piperazine ring substituted with a prop-2-ynyl group, a methylsulfanyl group, and a propanone moiety

Preparation Methods

The synthesis of 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the prop-2-ynyl group can be substituted with other functional groups.

    Condensation: The propanone moiety can participate in condensation reactions with aldehydes or amines to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-4-5-13-6-8-14(9-7-13)12(15)11(2)10-16-3/h1,11H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDXBJKOZALGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859356-52-7
Record name 2-methyl-3-(methylsulfanyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one
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